molecular formula C12H10F2O2 B2743396 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2167122-34-9

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2743396
CAS No.: 2167122-34-9
M. Wt: 224.207
InChI Key: WYGZYPYWBBJQQW-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core substituted with a 3,5-difluorophenyl group and a carboxylic acid group. This compound is part of a class of molecules known for their unique three-dimensional structures, which can enhance the pharmacokinetic profiles of drug-like compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include difluorocarbene for the formation of the bicyclo[1.1.1]pentane core, and various oxidizing and reducing agents for modifying the carboxylic acid group .

Major Products

Major products from these reactions include substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which can provide distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its difluorophenyl group and carboxylic acid functionality offer unique opportunities for further functionalization and application in various fields .

Properties

IUPAC Name

3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c13-8-1-7(2-9(14)3-8)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGZYPYWBBJQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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